S-Phenyl 2-methylideneoctanethioate
Description
S-Phenyl 2-methylideneoctanethioate (CAS No. 199915-66-7) is a sulfur-containing organic compound with the molecular formula C₁₅H₂₀OS and a molecular weight of 248.384 g/mol . Structurally, it features a thioester group (S-phenyl) linked to a methylidene-terminated octane chain.
Properties
CAS No. |
199915-66-7 |
|---|---|
Molecular Formula |
C15H20OS |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
S-phenyl 2-methylideneoctanethioate |
InChI |
InChI=1S/C15H20OS/c1-3-4-5-7-10-13(2)15(16)17-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
InChI Key |
YMFDSYJRRZKPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 2-methylideneoctanethioate typically involves the reaction of phenylthiol with 2-methylideneoctanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Phenyl 2-methylideneoctanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: S-Phenyl 2-methylideneoctanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioesters.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which S-Phenyl 2-methylideneoctanethioate exerts its effects involves the interaction of the thioester moiety with various molecular targets. The phenyl group can participate in π-π interactions, while the thioester bond can undergo nucleophilic attack, leading to the formation of reactive intermediates. These interactions can modulate biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| S-Phenyl 2-methylideneoctanethioate | C₁₅H₂₀OS | Thioester, methylidene | 248.38 |
| O-Ethyl S-phenyl ethylphosphonodithioate (Fonofos) | C₁₀H₁₅OPS₂ | Phosphonodithioate, S-phenyl | 260.33 |
| S-Phenyl pyrrolidine-1-carbothioate | C₁₁H₁₃NOS | Thioester, pyrrolidine | 207.29 |
| RGO-ortho-AZO (Azo derivative) | Not specified | Azo (-N=N-), S-phenyl | Not available |
Key Observations :
- Fonofos (organophosphate) contains a phosphorus center, conferring insecticidal activity but also higher neurotoxicity .
- S-Phenyl pyrrolidine-1-carbothioate incorporates a pyrrolidine ring, increasing polarity (PSA = 20.31) and boiling point (327.1°C) compared to the target compound .
Spectroscopic and Reactivity Differences
Table 2: IR Spectral Shifts in S-Phenyl Derivatives
Analysis :
- In azo derivatives (RGO-ortho/para-AZO), S-phenyl vibrations (1008–1024 cm⁻¹) and S-O/S-P vibrations (1110–1180 cm⁻¹) exhibit red shifts due to electron-withdrawing azo groups altering electron density .
- Experimental data are needed to confirm.
Physicochemical Properties
Table 3: Physical Properties Comparison
| Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| Fonofos | Not reported | ~1.2 (estimated) | Not reported |
| S-Phenyl pyrrolidine-1-carbothioate | 327.1 | 1.21 | 1.616 |
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